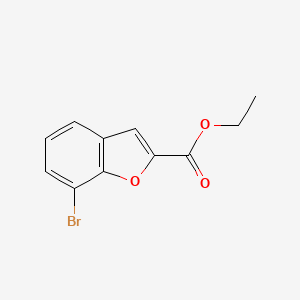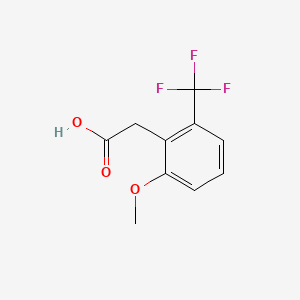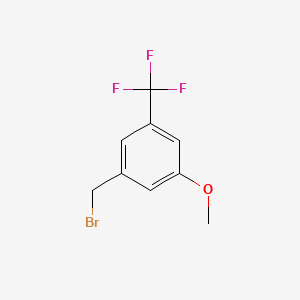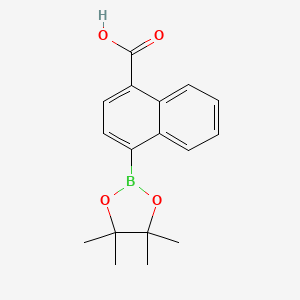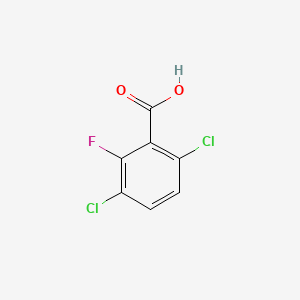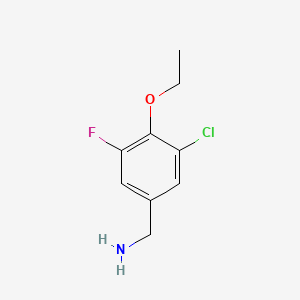![molecular formula C16H25BO3 B1421303 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073371-72-8](/img/structure/B1421303.png)
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
Compounds with methoxyphenyl groups are often used in the synthesis of various pharmaceuticals and other organic compounds due to their chemical properties . They can be part of larger molecules with complex structures .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process can vary depending on the specific compound and the desired end product .Molecular Structure Analysis
Methoxyphenyl compounds often have complex molecular structures. For example, a compound with a similar structure, “3-(4-Methoxyphenyl)propanal”, has a molecular formula of C10H12O2 . The structure of these compounds can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving methoxyphenyl compounds can be complex and varied. They can participate in a wide range of reactions, depending on their specific structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “3-(4-Methoxyphenyl)propanal” has an average mass of 164.201 Da . Its solubility and other properties can be determined through experimental analysis .科学的研究の応用
Synthesis and Inhibitory Activity :
- The synthesis of similar dioxaborolane derivatives and their activity against serine proteases, such as thrombin, has been reported. These compounds were studied in both solid and solution states, showing weak nitrogen-to-boron coordination (Spencer et al., 2002).
Crystal Structure Analysis :
- Research has been conducted on the crystal structure of dioxaborolane derivatives, revealing insights into the molecular geometry and interactions. These studies are crucial for understanding the compound's physical and chemical properties (Seeger & Heller, 1985).
Material Science Applications :
- Dioxaborolane derivatives have been utilized in material science, such as in the synthesis of boron-containing polyene systems for potential use in new materials for LCD technology and neurodegenerative disease therapeutics (Das et al., 2015).
Polymer Chemistry :
- In the field of polymer chemistry, dioxaborolane compounds have been used in precision synthesis of polymers like poly(3-hexylthiophene), offering insights into regioregularity and molecular weight distribution (Yokozawa et al., 2011).
Organoboronate Ester Synthesis :
- The synthesis of organoboronate esters using dioxaborolane derivatives has been demonstrated, highlighting its utility in organic synthesis and potential in developing new compounds (Fritschi et al., 2008).
Continuous Flow Synthesis :
- Dioxaborolane derivatives have been synthesized using continuous-flow processes, showcasing advances in chemical synthesis techniques (Fandrick et al., 2012).
Biological Studies :
- Some derivatives have been studied for their biological activity, such as inhibiting lipogenesis in mammalian hepatocytes, indicating potential therapeutic applications (Das et al., 2011).
Optical Applications :
- Research into the use of dioxaborolane derivatives for H2O2 detection in living cells has been conducted, demonstrating their potential in biochemical and medical applications (Nie et al., 2020).
Fluorescence Probes :
- Dioxaborolane compounds have been used to create boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting their application in analytical chemistry (Lampard et al., 2018).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, a compound with a similar structure, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), was found to inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling .
Biochemical Pathways
For example, MMPP was found to inhibit the activation of STAT3, a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces (>80%), with urinary excretion representing a minor route .
Result of Action
For example, MMPP exhibited potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model in vivo .
Safety and Hazards
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)12-6-7-13-8-10-14(18-5)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJYHQBUIHZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674699 | |
| Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073371-72-8 | |
| Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



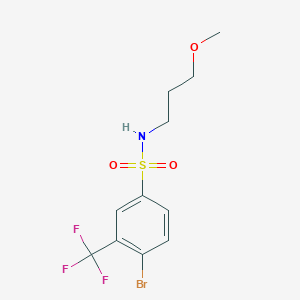
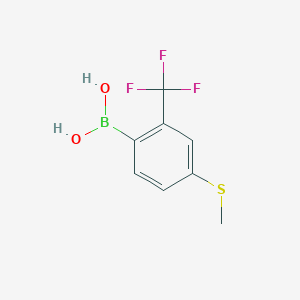
![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)
